2-(Difluoromethoxy)pyridin-4-ol

Vue d'ensemble

Description

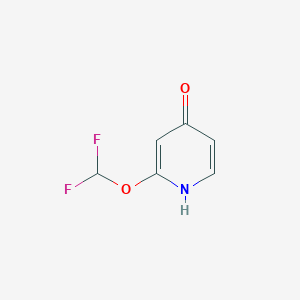

2-(Difluoromethoxy)pyridin-4-ol is a chemical compound with the molecular formula C6H5F2NO2 and a molecular weight of 161.11 g/mol It is characterized by the presence of a difluoromethoxy group attached to a pyridin-4-ol structure

Méthodes De Préparation

The synthesis of 2-(Difluoromethoxy)pyridin-4-ol involves several steps. One common method includes the reaction of 4-hydroxypyridine with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

2-(Difluoromethoxy)pyridin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the difluoromethoxy group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that 2-(difluoromethoxy)pyridin-4-ol exhibits significant antimicrobial properties against various pathogens. Its mechanism likely involves disruption of bacterial cell wall synthesis, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Preliminary studies show that compounds with similar structures can inhibit critical cancer-related pathways, such as c-Met and VEGFR-2. This suggests that this compound may possess anticancer properties through similar mechanisms.

| Application | Mechanism of Action | Target Pathways |

|---|---|---|

| Antimicrobial | Disruption of cell walls | Bacterial growth inhibition |

| Anticancer | Inhibition of kinases | c-Met, VEGFR-2 |

Chemical Synthesis

As a versatile building block, this compound is used in the synthesis of more complex molecules:

- Synthesis of Pyridine Derivatives : It serves as a precursor for synthesizing various pyridine derivatives that have applications in pharmaceuticals and agrochemicals.

- Functionalization Reactions : The compound can undergo oxidation, reduction, and substitution reactions, allowing chemists to modify its structure for specific applications.

Biological Research

The compound's interactions with biological systems are under investigation:

- Enzyme Inhibition Studies : It may act as an inhibitor for certain enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies.

- Binding Affinity Studies : The difluoromethoxy group enhances lipophilicity, potentially increasing binding affinity to biological targets.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-(Methoxymethoxy)pyridin-4-ol | 0.82 | Methoxymethoxy group |

| 2-(Trifluoromethoxy)pyridin-4-ol | 0.78 | Trifluoromethoxy group |

| 4-Hydroxypyridine | 0.79 | Parent compound without substituents |

Antimicrobial Activity

A study demonstrated that derivatives of pyridine compounds, including those similar to this compound, exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Cancer Inhibition

In vitro assays involving analogs of this compound showed significant inhibition of cancer cell lines through the modulation of c-Met and VEGFR pathways. This supports further exploration into this compound as a potential anticancer agent.

Mécanisme D'action

The mechanism of action of 2-(Difluoromethoxy)pyridin-4-ol involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved depend on the specific application and target molecules .

Comparaison Avec Des Composés Similaires

2-(Difluoromethoxy)pyridin-4-ol can be compared with other similar compounds such as:

2-(Methoxymethoxy)pyridin-4-ol: Similar structure but with a methoxymethoxy group instead of difluoromethoxy.

2-(Trifluoromethoxy)pyridin-4-ol: Contains a trifluoromethoxy group, which may result in different chemical properties and reactivity.

4-Hydroxypyridine: The parent compound without any substituents on the pyridine ring.

Activité Biologique

2-(Difluoromethoxy)pyridin-4-ol is an organic compound characterized by its difluoromethoxy group attached to a pyridine ring, along with a hydroxyl group at the fourth position. Its molecular formula is CHFNO, and it has a molecular weight of approximately 161.11 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The presence of the difluoromethoxy group enhances the compound's lipophilicity, which may influence its interaction with various biological targets. The hydroxyl group contributes to its reactivity, allowing it to participate in diverse chemical reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various pathogens, making it a potential candidate for developing new antimicrobial agents. The compound's structural features may play a crucial role in its ability to inhibit microbial growth.

Anticancer Potential

In studies focused on cancer therapy, compounds with similar structural motifs have shown promise as dual inhibitors of c-Met and VEGFR-2, which are critical targets in cancer treatment. For instance, related compounds have demonstrated IC values in the low micromolar range for inhibiting these receptors, suggesting that this compound could possess similar anticancer properties through comparable mechanisms of action .

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. Preliminary studies indicate that compounds with similar structures can bind to ATP-binding sites in kinases, potentially disrupting signaling pathways involved in cell proliferation and survival . Further investigations into its binding affinities and modes of action are essential for elucidating its full therapeutic potential.

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 2-(Difluoromethoxy)pyridin-4-amine | 0.82 | Amino group instead of hydroxyl |

| 6-(Difluoromethoxy)nicotinaldehyde | 0.78 | Aldehyde functional group |

| 5-(Chloromethyl)-2-(difluoromethoxy)pyridine | 0.78 | Chloromethyl substitution |

| (R)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride | 0.79 | Ethanolamine structure |

| (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride | 0.79 | Ethanolamine structure |

These comparisons highlight how variations in functional groups can lead to differences in biological activity and chemical reactivity.

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of pyridine compounds, including those similar to this compound, exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

- Cancer Inhibition : In vitro assays involving analogs of this compound showed significant inhibition of cancer cell lines through the modulation of c-Met and VEGFR pathways, supporting further exploration into this compound as a potential anticancer agent.

Propriétés

IUPAC Name |

2-(difluoromethoxy)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO2/c7-6(8)11-5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYLOASWLEVJLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594933 | |

| Record name | 2-(Difluoromethoxy)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205043-09-0 | |

| Record name | 2-(Difluoromethoxy)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.